Gem cib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

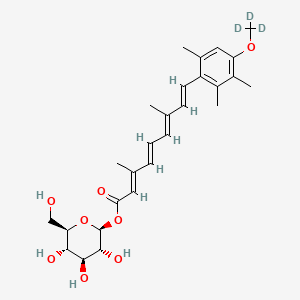

Gemcitabine is a nucleoside analog used as a chemotherapeutic agent. It is primarily employed in the treatment of various cancers, including ovarian cancer, non-small cell lung carcinoma, metastatic breast cancer, and pancreatic cancer . Gemcitabine is known for its ability to inhibit DNA synthesis, thereby preventing the proliferation of cancer cells .

Preparation Methods

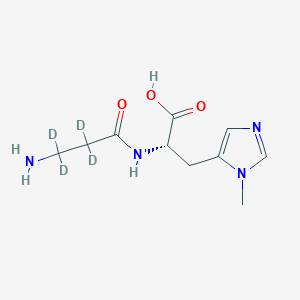

Gemcitabine is synthesized through a series of chemical reactions. The primary synthetic route involves the conversion of 2’-deoxy-2’,2’-difluorocytidine to gemcitabine. This process includes the use of reagents such as deoxycytidine kinase, which phosphorylates the compound to form gemcitabine monophosphate. This intermediate is then converted to the active compounds, gemcitabine diphosphate and gemcitabine triphosphate . Industrial production methods typically involve large-scale chemical synthesis and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Gemcitabine undergoes several types of chemical reactions, including:

Oxidation: Gemcitabine can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Gemcitabine can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Phosphorylation: This is a crucial reaction for gemcitabine’s activation, where it is phosphorylated by deoxycytidine kinase to form its active metabolites.

Common reagents used in these reactions include deoxycytidine kinase, phosphates, and various oxidizing and reducing agents. The major products formed from these reactions are gemcitabine diphosphate and gemcitabine triphosphate, which are the active forms of the compound .

Scientific Research Applications

Gemcitabine has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying nucleoside analogs and their interactions with DNA.

Biology: Gemcitabine is employed in research on cell cycle regulation and apoptosis.

Medicine: It is extensively used in clinical research for developing new cancer therapies and understanding drug resistance mechanisms.

Industry: Gemcitabine is produced on an industrial scale for pharmaceutical applications

Mechanism of Action

Gemcitabine exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate. This intermediate is further converted to gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells .

Comparison with Similar Compounds

Gemcitabine is often compared with other nucleoside analogs, such as cytarabine and fludarabine. While all these compounds inhibit DNA synthesis, gemcitabine has a broader spectrum of antitumor activity and is more effective in treating certain types of cancer . Similar compounds include:

Cytarabine: Used primarily for leukemia treatment.

Fludarabine: Used for chronic lymphocytic leukemia.

Capecitabine: Another nucleoside analog used for breast and colorectal cancers.

Gemcitabine’s unique structure, with two fluorine atoms replacing the hydroxyl group on the ribose, contributes to its distinct mechanism of action and therapeutic efficacy .

Properties

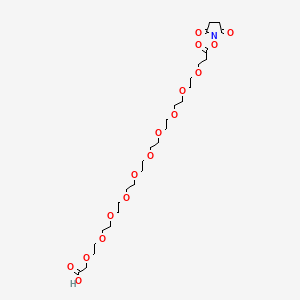

Molecular Formula |

C18H33F2N4O13P3 |

|---|---|

Molecular Weight |

644.4 g/mol |

IUPAC Name |

[1-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxy-3-[methyl(pentyl)amino]propyl]phosphonic acid |

InChI |

InChI=1S/C18H33F2N4O13P3/c1-3-4-5-8-23(2)10-7-17(27,38(28,29)30)39(31,32)37-40(33,34)35-11-12-14(25)18(19,20)15(36-12)24-9-6-13(21)22-16(24)26/h6,9,12,14-15,25,27H,3-5,7-8,10-11H2,1-2H3,(H,31,32)(H,33,34)(H2,21,22,26)(H2,28,29,30)/t12-,14-,15-,17?/m1/s1 |

InChI Key |

DBLRORCIGRERLK-UBEPTHPKSA-N |

Isomeric SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

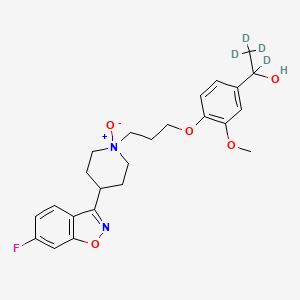

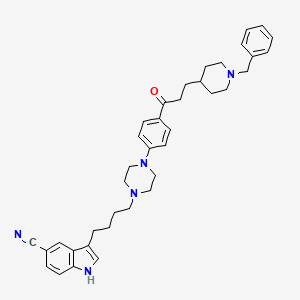

![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)